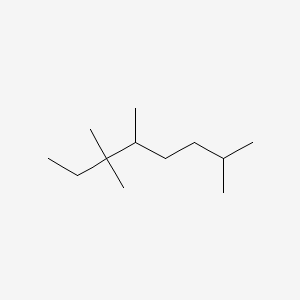

2,5,6,6-Tetramethyloctane

Description

Structural Classification and Isomerism within Highly Branched Alkanes

Saturated hydrocarbons, or alkanes, are organic compounds composed solely of hydrogen and carbon atoms linked by single bonds, conforming to the general formula CₙH₂ₙ₊₂. geeksforgeeks.orgfiveable.me Their carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry. fiveable.me 2,5,6,6-Tetramethyloctane fits this classification as a dodecane (B42187) (C₁₂) isomer.

The defining feature of this compound is its highly branched structure. Branching in alkanes significantly influences their physical properties. Unlike their straight-chain counterparts, branched alkanes are more compact, which reduces the surface area for intermolecular forces (van der Waals forces), often leading to lower boiling points. researchgate.net

Isomerism is a key concept in understanding branched alkanes. Isomers are compounds that have the same molecular formula but different structural arrangements. This compound is one of many structural isomers of dodecane (C₁₂H₂₆). Even within the sub-category of tetramethyloctanes, numerous isomers exist, each distinguished by the specific placement of the four methyl groups on the octane (B31449) chain. wikipedia.org The precise positioning of these branches, as in the case of this compound, is critical in determining its unique chemical identity and behavior.

Table 1: Selected Isomers of Tetramethyloctane

| Isomer Name |

|---|

| 2,2,3,3-Tetramethyloctane |

| 2,2,4,4-Tetramethyloctane |

| 2,2,5,5-Tetramethyloctane |

| 2,2,6,6-Tetramethyloctane |

| 2,3,4,5-Tetramethyloctane |

| 2,3,6,7-Tetramethyloctane |

| 3,3,4,4-Tetramethyloctane |

This table showcases a selection of the many possible structural isomers of tetramethyloctane, highlighting the diversity of branching possible with the same molecular formula. wikipedia.org

Rationale for Academic Investigation of Complex Branched Alkanes

The academic pursuit of understanding complex branched alkanes like this compound is driven by several factors. Research has shown that highly branched carbon skeletons lead to greater molecular stability compared to their linear isomers, a phenomenon known as the "alkane branching effect". researchgate.net This increased stability is a subject of ongoing investigation, with studies pointing to factors like stabilizing geminal σ→σ* delocalization and intramolecular hydrogen-hydrogen bonds as potential contributors. researchgate.netacs.org

Furthermore, highly branched alkanes are significant in various applied fields:

Fuel Science : The structure of alkanes impacts their performance as fuels. Research into the synthesis of highly branched alkanes is motivated by their potential to produce high-quality fuels with desirable properties, such as low freezing points, making them suitable for transportation fuels or as additives. nih.gov

Geochemistry : Branched alkanes with quaternary substituted carbon atoms have been identified in geological samples, including ancient black shales and deep-sea hydrothermal waters. pnas.org The specific distribution and structure of these compounds can serve as biomarkers, providing clues about their biological origins and the organisms that produced them. pnas.org

Atmospheric Chemistry : Alkanes are a dominant class of volatile organic compounds (VOCs) in urban environments, and branched alkanes constitute a significant portion of these emissions from sources like gasoline and diesel. copernicus.org Understanding their atmospheric oxidation and potential to form secondary organic aerosols (SOA) is crucial for air quality modeling. copernicus.org

Petroleum Chemistry : Crude oil contains a vast number of unidentified organic compounds, often seen as an "Unresolved Complex Mixture" (UCM) in chromatographic analysis. plymouth.ac.uk Synthesizing and studying model compounds like highly branched "H-branch" alkanes helps in identifying the components of this mixture and understanding the complex composition of petroleum. plymouth.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-40-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5,6,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-12(5,6)11(4)9-8-10(2)3/h10-11H,7-9H2,1-6H3 |

InChI Key |

SQOVOQLOSFZJGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,6,6 Tetramethyloctane and Analogous Highly Branched Alkane Structures

Advanced Catalytic Pathways for Branched Alkane Formation

Catalytic methods offer efficient and selective routes to highly branched alkanes. These strategies often involve the controlled assembly of smaller olefinic building blocks followed by saturation, or the direct coupling of hydrocarbon fragments.

Olefin Oligomerization and Subsequent Hydrogenation Strategies

A prominent strategy for synthesizing branched alkanes involves the oligomerization of light olefins, such as ethylene (B1197577), propylene, and butylene, to create larger, branched olefinic intermediates. These intermediates are then hydrogenated to yield the final saturated alkanes.

The degree of branching in the resulting oligomers can be controlled by the choice of catalyst and reaction conditions. For instance, nickel complexes supported on silica-alumina are effective for the co-oligomerization of C2-C4 olefins, leading to a mixture of gasoline and jet fuel range hydrocarbons with a high degree of branching. The addition of different olefin feeds can influence the product distribution and the extent of branching.

Metallocene catalysts, particularly those based on zirconium and activated by methylaluminoxane (B55162) (MAO), are also widely used for the oligomerization of α-olefins. These single-site catalysts offer precise control over the oligomer structure. The resulting branched olefins can then be hydrogenated to the corresponding alkanes.

Subsequent to oligomerization, the branched alkenes are hydrogenated to their corresponding alkanes. This is a thermodynamically favorable process typically carried out using heterogeneous catalysts. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.org The hydrogenation is generally performed under a hydrogen atmosphere, and the choice of catalyst and conditions can be tailored to ensure complete saturation of the double bonds without causing unwanted side reactions.

Interactive Table: Catalysts for Olefin Oligomerization and Hydrogenation

| Step | Catalyst System | Olefin Feed | Product Type |

| Oligomerization | Nickel on Silica-Alumina | Ethylene, Propylene, Butylene | Branched Gasoline/Jet Fuel Range Olefins |

| Oligomerization | Zirconocene/MAO | α-Olefins | Controlled Branched Olefins |

| Hydrogenation | Palladium on Carbon (Pd/C) | Branched Olefins | Saturated Branched Alkanes |

| Hydrogenation | Platinum(IV) Oxide (PtO₂) | Branched Olefins | Saturated Branched Alkanes |

| Hydrogenation | Raney Nickel | Branched Olefins | Saturated Branched Alkanes |

| Oligomerization | Titanium Complexes | Ethylene | Branched Trimers and Tetramers |

Transition Metal-Mediated Alkane Synthesis (e.g., Nickel and Palladium Catalysis)

Transition metal catalysis provides powerful tools for the direct construction of complex alkane frameworks through carbon-carbon bond-forming reactions. Nickel and palladium catalysts are particularly versatile in this regard.

Nickel-catalyzed cross-coupling reactions have emerged as a valuable method for the synthesis of highly substituted alkanes. For instance, nickel complexes can catalyze the alkylation of C-H bonds, allowing for the direct introduction of alkyl groups into a hydrocarbon backbone. These reactions can be directed to form branched products with high regioselectivity. The use of specific ligands can influence the outcome of the reaction, enabling the formation of sterically hindered C-C bonds.

Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are well-established for C-C bond formation. While traditionally used for creating bonds to sp²-hybridized carbons, recent advancements have extended their utility to the coupling of sp³-hybridized centers, enabling the synthesis of complex alkanes. Palladium catalysts can also mediate intramolecular C-H arylation of alkanes, demonstrating their capability to activate and functionalize otherwise inert C-H bonds.

Carbon-Carbon Bond Construction in Stereoselective Branched Alkane Synthesis

The construction of quaternary carbon centers is a key challenge in the synthesis of highly branched alkanes. Stereoselective methods for forming these centers are crucial for controlling the three-dimensional architecture of the target molecules.

Alkylation Reactions in the Formation of Quaternary Carbons

The formation of all-carbon quaternary centers can be achieved through various alkylation strategies. Hydroalkylation of unactivated olefins represents a direct approach to installing an alkyl group and creating a quaternary center simultaneously. This can be accomplished using dual catalytic systems, such as a combination of manganese-mediated metal-hydride hydrogen atom transfer (MHAT) and nickel catalysis, to couple unactivated olefins with alkyl halides. nih.gov

Cobalt-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents provides a pathway to sterically congested quaternary carbon centers. organic-chemistry.org This method is notable for its compatibility with a range of functional groups.

Interactive Table: Alkylation Methods for Quaternary Carbon Formation

| Method | Catalytic System | Reactants | Key Feature |

| Hydroalkylation | Mn/Ni Dual Catalysis | Unactivated Olefin + Alkyl Halide | Markovnikov-selective formation of quaternary carbons. nih.gov |

| Cross-Coupling | Cobalt Catalysis | Alkyl Halide + Tertiary Alkyl Grignard Reagent | Construction of sterically congested quaternary centers. organic-chemistry.org |

Organometallic Approaches (e.g., Grignard-based Reactions)

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.com Their reaction with ketones is a classic and effective method for synthesizing tertiary alcohols, which are excellent precursors for highly branched alkanes. libretexts.org

For the synthesis of a molecule like 2,5,6,6-tetramethyloctane, a retrosynthetic analysis might involve the reaction of a Grignard reagent with a suitably substituted ketone. For example, the reaction of a Grignard reagent derived from a secondary alkyl halide with a ketone containing a quaternary center adjacent to the carbonyl group would yield a tertiary alcohol with the desired carbon skeleton.

The choice of the Grignard reagent and the ketone allows for a high degree of control over the final structure of the tertiary alcohol. Sterically hindered ketones can be challenging substrates, but careful optimization of reaction conditions can lead to good yields of the desired product.

General Reduction Methods for Branched Alkane Precursors

Once the highly branched carbon skeleton has been assembled, often in the form of a tertiary alcohol or a ketone, a final reduction step is necessary to obtain the target alkane.

For the reduction of tertiary alcohols, direct deoxygenation can be challenging. A two-step process involving conversion of the alcohol to a good leaving group (e.g., a halide or a sulfonate ester) followed by reduction with a hydride source is a common strategy. chem-station.com Alternatively, a direct reduction of secondary and tertiary alcohols to alkanes can be achieved using chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride. organic-chemistry.orgstackexchange.com This method is highly chemoselective and proceeds under mild conditions.

The reduction of sterically hindered ketones to their corresponding alkanes can be accomplished using several classic named reactions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a reliable method for the deoxygenation of ketones that are stable to basic conditions. organic-chemistry.orglibretexts.org For substrates that are sensitive to base, the Clemmensen reduction, which employs a zinc-mercury amalgam in acidic conditions, offers an alternative. masterorganicchemistry.com

Interactive Table: Reduction Methods for Branched Alkane Precursors

| Precursor | Reagents | Name of Reaction (if applicable) | Conditions |

| Tertiary Alcohol | 1. Mesyl Chloride, Triethylamine 2. Lithium Aluminum Hydride | - | Two-step process |

| Tertiary Alcohol | Chlorodiphenylsilane, Indium Trichloride (catalytic) | - | Mild, direct reduction organic-chemistry.orgstackexchange.com |

| Hindered Ketone | Hydrazine, Potassium Hydroxide, Ethylene Glycol | Wolff-Kishner Reduction | High temperature, basic organic-chemistry.orglibretexts.org |

| Hindered Ketone | Zinc-Mercury Amalgam, Hydrochloric Acid | Clemmensen Reduction | Acidic |

Hydrogenation of Branched Alkenes and Alkynes

A robust and widely employed method for the synthesis of highly branched alkanes is the catalytic hydrogenation of corresponding branched alkenes or alkynes. pharmacy180.commelscience.com This approach involves the addition of hydrogen across the carbon-carbon double or triple bonds, leading to a saturated hydrocarbon backbone. melscience.com The success of this method hinges on the initial synthesis of the requisite unsaturated and highly branched precursor.

The synthesis of these precursor alkenes often begins with the construction of a carbon skeleton containing a functional group that can be readily converted into a double bond. A common strategy involves carbonyl addition reactions, such as the Grignard reaction, to create tertiary alcohols. plymouth.ac.uk These alcohols can then be dehydrated to yield a mixture of isomeric alkenes, which are subsequently hydrogenated to the final alkane. plymouth.ac.uk

Catalytic hydrogenation is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being one of the most common and efficient choices. plymouth.ac.ukcommonorganicchemistry.com Platinum(IV) oxide (PtO₂) is another effective catalyst for this transformation. commonorganicchemistry.com The reaction is generally performed under an atmosphere of hydrogen gas, often at elevated pressure to facilitate the reaction. melscience.com

Alternatively, transfer hydrogenation provides a safer and sometimes more convenient method that avoids the need for handling gaseous hydrogen. In this technique, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), is used in the presence of a catalyst like Pd/C to effect the reduction of the double bond. commonorganicchemistry.com

The general scheme for this synthetic approach can be summarized as follows:

Step 1: Precursor Synthesis: A branched alkene or alkyne is synthesized. This often involves creating a tertiary alcohol via a Grignard reaction with a ketone or ester, followed by an acid-catalyzed dehydration. plymouth.ac.uk

Step 2: Hydrogenation: The unsaturated precursor is subjected to catalytic hydrogenation to yield the final saturated alkane. melscience.com

| Precursor Alkene | Reaction Conditions | Product Alkane | Description |

| 2,5,6,6-Tetramethyl-2-octene | H₂, Pd/C, Ethanol (B145695), RT, 1 atm | This compound | Catalytic hydrogenation of the branched alkene using hydrogen gas and a palladium on carbon catalyst in a suitable solvent like ethanol at room temperature and atmospheric pressure. |

| 2,5,6,6-Tetramethyl-3-octyne | H₂ (excess), PtO₂, Acetic Acid, RT | This compound | Complete reduction of the alkyne to the corresponding alkane using excess hydrogen gas and Adams' catalyst (PtO₂) in an acidic solvent. |

| Mixture of 2,5,6,6-Tetramethyloctene isomers | HCO₂NH₄, Pd/C, Methanol, Reflux | This compound | Transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon as the catalyst in refluxing methanol. This is effective for mixtures of alkene isomers. |

Reduction of Oxygenated or Halogenated Branched Substrates

Another versatile strategy for the synthesis of highly branched alkanes involves the removal of functional groups, such as hydroxyl or halogen moieties, from a pre-assembled carbon skeleton. pharmacy180.com This reductive approach allows for the use of a wider range of starting materials and synthetic disconnections.

Reduction of Alcohols:

While direct reduction of alcohols to alkanes is challenging, they can be converted into better leaving groups, such as tosylates, which are then readily reduced. pharmacy180.com For instance, a highly branched secondary or primary alcohol can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. Subsequent reduction of the tosylate with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), yields the desired alkane. pharmacy180.com

Reduction of Alkyl Halides:

Highly branched alkyl halides serve as excellent precursors for alkanes. They can be reduced via several methods. One common approach is the use of a metal and a proton source. For example, the reaction of a branched alkyl bromide with zinc metal in the presence of an acid results in the reductive removal of the halogen. pharmacy180.com Another powerful method involves the use of organocuprates in a coupling reaction. For instance, a lithium dialkylcuprate can react with an alkyl halide to form a new carbon-carbon bond, a method that can be adapted for the final step in a convergent synthesis of a complex alkane. pharmacy180.com

Reduction of Ketones:

Ketones can be directly reduced to the corresponding methylene (B1212753) group (CH₂) to form alkanes. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. pharmacy180.com

Wolff-Kishner Reduction: This method involves the conversion of the ketone to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The hydrazone is reduced, and dinitrogen gas is evolved. pharmacy180.com

Clemmensen Reduction: This reduction is carried out using amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for aryl ketones but can also be applied to some aliphatic ketones. pharmacy180.com

These reductive methods provide multiple pathways to access highly branched alkanes from functionalized precursors.

| Substrate | Reagents | Product Alkane | Reaction Type |

| 2,5,6,6-Tetramethyloctan-3-ol | 1. TsCl, Pyridine; 2. LiAlH₄ | This compound | Reduction of an alcohol via its tosylate |

| 3-Bromo-2,5,6,6-tetramethyloctane | Zn, H⁺ | This compound | Reductive dehalogenation |

| 2,5,6,6-Tetramethyloctan-4-one | N₂H₄, KOH, Ethylene Glycol, Heat | This compound | Wolff-Kishner reduction |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Branched Hydrocarbons

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For branched alkanes, ¹H and ¹³C NMR, along with multidimensional experiments, are crucial for differentiating isomers and determining molecular connectivity.

High-resolution ¹H and ¹³C NMR spectroscopy offers profound insights into the structure of branched alkanes. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of methyl, methylene (B1212753), and methine groups, as well as quaternary carbons. uobasrah.edu.iqopenochem.org

In ¹³C NMR, the chemical shifts of carbon nuclei in alkanes span a range of about 60 ppm. uobasrah.edu.iq The degree of substitution significantly influences the chemical shift, with values generally increasing in the order: primary (CH₃) < secondary (CH₂) < tertiary (CH) < quaternary (C). uobasrah.edu.iq This allows for direct observation of the carbon skeleton. irisotope.com For a molecule like 2,5,6,6-tetramethyloctane, distinct signals would be expected for each chemically non-equivalent carbon atom, providing a unique fingerprint based on its branching structure. masterorganicchemistry.com

In ¹H NMR, protons on alkyl groups are shielded and typically resonate in the 0.7 to 1.5 ppm range. openochem.org The signal's position is affected by the substitution pattern of the carbon to which it is attached. openochem.org Additional alkyl groups cause a downfield shift of approximately 0.2–0.4 ppm. openochem.org The integration of peak areas provides the ratio of protons in different environments, while the splitting patterns (e.g., singlet, doublet, triplet), arising from spin-spin coupling, reveal the number of adjacent protons, which is essential for establishing connectivity. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | CH₃ | ~0.9 (d) | ~22 |

| C2 | CH | ~1.5 (m) | ~30 |

| C2-CH₃ | CH₃ | ~0.85 (d) | ~20 |

| C3 | CH₂ | ~1.2 (m) | ~40 |

| C4 | CH₂ | ~1.3 (m) | ~25 |

| C5 | CH | ~1.6 (m) | ~38 |

| C5-CH₃ | CH₃ | ~0.8 (d) | ~15 |

| C6 | C (Quaternary) | - | ~35 |

| C6-CH₃ (x2) | CH₃ | ~0.9 (s) | ~28 |

| C7 | CH₂ | ~1.4 (q) | ~37 |

| C8 | CH₃ | ~0.85 (t) | ~8 |

Note: Predicted values are estimates based on general principles for branched alkanes. Actual values may vary. (d)=doublet, (t)=triplet, (q)=quartet, (m)=multiplet, (s)=singlet.

Analyzing complex mixtures of branched hydrocarbon isomers is often intractable with 1D NMR due to severe signal overlap. Multidimensional techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), are employed to resolve these complexities. acs.orgnih.gov

The DQF-COSY experiment is a variant of the standard COSY technique that maps correlations between J-coupled protons. nih.gov It generates a 2D spectrum where off-diagonal cross-peaks connect protons that are coupled to each other, providing direct evidence of molecular connectivity. acs.orgnih.gov A key advantage of DQF-COSY is the suppression of intense diagonal signals, which simplifies the spectrum and enhances the visibility of cross-peaks, even in the presence of magnetic field inhomogeneities common in porous media or complex samples. acs.orgresearchgate.net This technique has been successfully applied to discriminate between linear and branched alkanes in mixtures. nih.govresearchgate.net By analyzing the pattern of cross-peaks, it is possible to identify specific structural motifs, such as the (CH₃)₂CH group, and even quantify the composition of mixtures containing various monomethyl and multimethyl alkanes. acs.orgresearchgate.net

Mass Spectrometry in Elucidating Molecular Connectivity and Isomer Distribution

Mass spectrometry (MS) is a cornerstone technique for the analysis of hydrocarbons, providing information on molecular weight and structural features through controlled fragmentation.

Gas chromatography-mass spectrometry (GC-MS) couples the superior separation capability of gas chromatography with the detection power of mass spectrometry. This hybrid technique is ideal for analyzing complex hydrocarbon mixtures, as it can separate individual isomers like this compound before they enter the mass spectrometer for analysis.

Upon ionization in the mass spectrometer (commonly via electron impact), branched alkanes undergo characteristic fragmentation. A crucial feature is that bond cleavage occurs preferentially at branching points to form the most stable carbocation. jove.comuobasrah.edu.iq Consequently, highly branched alkanes often exhibit a very weak or absent molecular ion (M⁺) peak because fragmentation is so rapid. jove.comwhitman.eduic.ac.uk The resulting mass spectrum is dominated by fragment ions corresponding to the loss of alkyl radicals. whitman.eduyoutube.com For this compound (molecular weight 170.33 g/mol ), fragmentation would be expected at the C5-C6 and C6-C7 bonds due to the presence of the quaternary center, leading to the formation of stable tertiary carbocations.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| 141 | [C₁₀H₂₁]⁺ | Loss of ethyl radical (•C₂H₅) from C6 |

| 113 | [C₈H₁₇]⁺ | Cleavage at C4-C5 bond |

| 99 | [C₇H₁₅]⁺ | Cleavage at C5-C6 bond with loss of a C₅H₁₁ radical |

| 85 | [C₆H₁₃]⁺ | Cleavage at C2-C3 bond |

| 71 | [C₅H₁₁]⁺ | Represents a stable tertiary pentyl cation |

| 57 | [C₄H₉]⁺ | Represents a stable tertiary butyl cation |

| 43 | [C₃H₇]⁺ | Represents a stable isopropyl cation |

Tandem mass spectrometry (MS/MS or MS²) provides an additional layer of structural information by analyzing the fragmentation of a specific, pre-selected ion. wikipedia.org In this technique, a precursor (or parent) ion from the initial mass spectrum is isolated in the first mass analyzer (MS1). wikipedia.org This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting product (or daughter) ions are then analyzed by a second mass analyzer (MS2). wikipedia.org

For a branched alkane, an analyst could select a major fragment ion observed in the initial GC-MS spectrum, such as the [M-C₂H₅]⁺ ion (m/z 141 for this compound). By fragmenting this ion further and analyzing its daughter ions, one can confirm its structure and, by extension, deduce the connectivity and branching pattern of the original molecule. This method is invaluable for distinguishing between isomers that might produce similar initial mass spectra.

Infrared Spectroscopy for Vibrational Fingerprint Analysis of Highly Branched Alkanes

For highly branched alkanes, the IR spectrum is characterized by several key absorption regions:

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of all alkanes. The precise position can help distinguish between methyl (-CH₃) and methylene (-CH₂) groups. libretexts.orglibretexts.org

C-H Bending (Deformation): Absorptions between 1350 and 1470 cm⁻¹ correspond to C-H bending vibrations. libretexts.org A band near 1450-1470 cm⁻¹ is due to scissoring vibrations of CH₂ groups, while bands around 1370-1385 cm⁻¹ are characteristic of methyl group bending. orgchemboulder.comlibretexts.org The presence of a gem-dimethyl group (two methyls on one carbon), such as at the C6 position in this compound, often results in a distinct doublet in this region. An isopropyl group, present at the C2 position, also gives rise to a characteristic doublet around 1380-1385 cm⁻¹ and 1365-1370 cm⁻¹.

The complex pattern of absorptions in the 800-1300 cm⁻¹ range, known as the fingerprint region, is unique to each molecule and arises from complex C-C stretching and C-H rocking and twisting vibrations. orgchemboulder.com This region is particularly useful for confirming the identity of a compound by matching its spectrum to that of a known standard.

Table 3: Characteristic Infrared Absorption Frequencies for Branched Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Feature |

|---|---|---|

| C-H Stretch (Methyl & Methylene) | 2850 - 2960 | Present in all alkanes |

| C-H Bend (Scissoring) | 1450 - 1470 | -CH₂- groups |

| C-H Bend (Asymmetric) | ~1465 | -CH₃ groups |

| C-H Bend (Symmetric) | ~1375 | -CH₃ groups (Umbrella mode) |

| C-H Bend (Symmetric) | 1365 - 1385 (often a doublet) | Isopropyl or gem-dimethyl groups |

| C-H Rock (Methylene) | 720 - 725 | Chains of four or more -CH₂- groups (not prominent in highly branched structures) |

Advanced Chromatographic Separations for Complex Branched Alkane Mixtures

The intricate nature of hydrocarbon mixtures, particularly those rich in branched alkanes, necessitates the use of sophisticated analytical techniques to achieve adequate separation and characterization. The structural similarity among isomers, such as the various forms of tetramethyloctane, presents a significant challenge for conventional chromatographic methods. This section delves into advanced high-resolution gas chromatography for isomer separation and the subsequent data handling and chemometric analysis required to interpret the complex chromatographic profiles.

High-Resolution Gas Chromatography for Isomer Separation

High-resolution gas chromatography (HRGC) is an indispensable tool for the detailed analysis of complex mixtures of volatile and semi-volatile compounds, such as branched hydrocarbons. The primary goal of HRGC in this context is to separate structurally similar isomers, which often exhibit very close boiling points and polarities, making their differentiation a formidable analytical task. scielo.brtuwien.attue.nl

The cornerstone of HRGC is the use of capillary columns, which are characterized by their long length (typically 15-100 meters), small internal diameter (0.1-0.53 mm), and thin stationary phase film (0.1-5.0 µm). tuwien.at These columns provide a significantly higher number of theoretical plates compared to packed columns, leading to superior separation efficiency and resolution. The choice of stationary phase is critical for the separation of branched alkane isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), are commonly employed. On these phases, the elution order of alkanes is primarily determined by their boiling points and, to a lesser extent, their molecular shape. Generally, for a given carbon number, branched isomers are more volatile and thus elute earlier than their straight-chain (n-alkane) counterpart. The degree of branching and the position of the methyl groups influence the extent of this effect. unl.edu

To standardize retention data across different instruments and laboratories, the Kováts retention index (RI) system is widely used. tuwien.atphytochemia.com This system relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. The retention index for a specific compound, like this compound, can be experimentally determined and used for its identification in complex mixtures. The retention indices of branched alkanes are typically lower than that of the corresponding n-alkane on non-polar columns.

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) (Predicted) | Kováts Retention Index (RI) |

|---|---|---|---|---|

| n-Dodecane | C12H26 | Straight-chain | 216.3 | 1200 |

| 2-Methyldecane | C12H26 | Singly branched | 210.1 | 1175 |

| 2,2-Dimethylnonane | C12H26 | Doubly branched | 206.5 | 1152 |

| This compound | C12H26 | Highly branched | 202.8 | 1130 |

The data presented in Table 1 is illustrative and demonstrates the general elution pattern of branched alkanes relative to their linear isomer on a non-polar stationary phase. As the degree of branching increases, the boiling point tends to decrease, leading to a shorter retention time and a lower Kováts Retention Index.

Data Handling and Chemometric Analysis of Chromatographic Profiles

The high-resolution chromatographic separation of complex branched alkane mixtures generates vast and intricate datasets. A single chromatogram can contain hundreds of peaks, many of which may be overlapping. Manual interpretation of such complex data is not only time-consuming but also prone to error. Therefore, advanced data handling and chemometric techniques are essential for extracting meaningful chemical information from the raw chromatographic profiles.

Chemometrics employs mathematical and statistical methods to analyze chemical data. researchgate.net In the context of chromatography, these techniques can be used for pattern recognition, classification of samples, and identification of key components that differentiate one mixture from another. Before chemometric analysis, the raw chromatographic data must undergo several pre-processing steps. These include baseline correction to remove signal drift, noise reduction to improve the signal-to-noise ratio, and peak alignment to correct for small variations in retention times between different runs.

One of the most powerful chemometric tools for analyzing multivariate data is Principal Component Analysis (PCA). researchgate.net PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. It achieves this by transforming the original variables (e.g., peak areas at specific retention times) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data, allowing for the visualization of sample groupings and the identification of outliers in a simple two- or three-dimensional scores plot.

For a complex mixture of branched alkanes, the input for a PCA model would be a data matrix where each row represents a different sample and each column corresponds to the area of a specific peak at a given retention time.

| Sample ID | Peak Area (RI: 1130) | Peak Area (RI: 1152) | Peak Area (RI: 1175) | Peak Area (RI: 1200) |

|---|---|---|---|---|

| Sample A | 5.2 | 8.1 | 3.4 | 1.5 |

| Sample B | 4.9 | 7.8 | 3.5 | 1.6 |

| Sample C | 2.1 | 3.5 | 7.9 | 4.2 |

| Sample D | 2.3 | 3.7 | 8.1 | 4.0 |

The data in Table 2 illustrates a simplified input for a chemometric analysis, where the peak areas of four different C12 alkane isomers are recorded for four different samples. In a real-world scenario, the number of peaks (variables) would be much larger. The results of a PCA would reveal whether Samples A and B are similar to each other and different from Samples C and D based on their isomeric composition. The corresponding loadings plot would indicate which isomers are most influential in differentiating the sample groups. Other chemometric methods, such as cluster analysis, can also be employed to group samples based on the similarity of their chromatographic profiles.

Mechanistic Investigations of 2,5,6,6 Tetramethyloctane Reactivity and Transformation

Catalytic Isomerization Mechanisms of Branched Alkanes

The skeletal isomerization of alkanes is a vital industrial process for converting linear or lightly branched hydrocarbons into more highly branched isomers, which possess superior properties such as higher octane (B31449) numbers. ntnu.no These reactions are typically catalyzed and proceed through complex mechanisms involving reactive intermediates.

The isomerization of alkanes on acidic catalysts proceeds through a mechanism involving carbenium ions as key intermediates. tandfonline.com A carbenium ion is a positively charged carbon atom with three bonds (trivalent), making it highly electrophilic and reactive. wikipedia.org The formation and subsequent rearrangement of these ions are central to the skeletal reorganization of the hydrocarbon.

For a molecule like 2,5,6,6-tetramethyloctane, the process would initiate with the formation of a carbenium ion. These intermediates are not all equally stable; their stability is dictated by the substitution pattern at the charged carbon. Tertiary carbenium ions (where the positive carbon is bonded to three other carbon atoms) are significantly more stable than secondary (bonded to two carbons) and primary (bonded to one carbon) ions. britannica.com

Once formed, a less stable carbenium ion can rearrange into a more stable one via hydride shifts (migration of a hydrogen atom with its pair of electrons) or alkyl shifts (migration of an alkyl group). wikipedia.org These rearrangements are rapid and fundamental to achieving a thermodynamically favorable distribution of isomers. For instance, a secondary carbenium ion formed from this compound would quickly rearrange to a more stable tertiary carbenium ion if a suitable pathway exists. Computational studies have confirmed that carbenium ions, rather than other proposed intermediates like alkoxides, are the reactive species in such catalytic processes at typical reaction temperatures. researchgate.net

| Carbenium Ion Type | Structure | Relative Stability |

|---|---|---|

| Tertiary | R₃C⁺ | Most Stable |

| Secondary | R₂HC⁺ | Intermediate |

| Primary | RH₂C⁺ | Least Stable |

Alkane isomerization is facilitated by two primary types of catalysts: monofunctional acid catalysts and bifunctional catalysts. tandfonline.com

Acidic Catalysis: The mechanism on a monofunctional acid catalyst, such as a Brønsted acid, involves a chain reaction. ntnu.no The initiation step forms the first carbenium ion, which then undergoes the rearrangements described above (propagation) before abstracting a hydride from another alkane molecule to yield an isomerized product and a new carbenium ion to continue the chain. tandfonline.com

Bifunctional Catalysis: Industrial processes predominantly use bifunctional catalysts, which possess both metallic and acidic sites. researchgate.netresearchgate.net These components work in concert to provide an efficient reaction pathway. A typical bifunctional catalyst might consist of platinum (a noble metal) supported on an acidic material like a zeolite or chlorided alumina. ntnu.nouu.nl

The accepted mechanism for bifunctional catalysis involves the following steps ntnu.noresearchgate.net:

Dehydrogenation: The alkane (e.g., this compound) is first dehydrogenated on the metallic site (e.g., Platinum) to form an alkene intermediate.

Protonation: The alkene migrates to an acidic site, where it is protonated to form a carbenium ion.

Isomerization: The carbenium ion undergoes skeletal rearrangement via hydride and alkyl shifts on the acid site.

Deprotonation: The rearranged carbenium ion loses a proton to form a branched alkene isomer.

Hydrogenation: This branched alkene migrates back to a metallic site, where it is hydrogenated back to a saturated, isomerized alkane.

This synergistic mechanism allows the reaction to proceed at lower temperatures than with purely acidic catalysts, thereby improving selectivity towards desired isomers and minimizing undesirable side reactions like cracking. mdpi.com

Both kinetics (the rate of reaction) and thermodynamics (the equilibrium position of the reaction) play crucial roles in alkane isomerization.

From a thermodynamic standpoint, branched alkanes are more stable than their linear counterparts. nih.gov This stability arises from a combination of factors, including electrostatic effects and electron correlation. nih.govresearchgate.net Isomerization reactions are typically slightly exothermic, meaning that lower reaction temperatures thermodynamically favor the formation of more highly branched isomers. ntnu.notandfonline.com

However, the activation energy required to initiate the reaction means that higher temperatures are necessary to achieve a reasonable reaction rate (kinetic favorability). tandfonline.com This creates a classic trade-off: high temperatures increase reaction speed but lead to a less favorable thermodynamic equilibrium, potentially increasing unwanted cracking reactions. tandfonline.com To manage this, industrial processes may use multiple reactors, with a first reactor at a higher temperature to achieve high conversion rates and a second at a lower temperature to shift the equilibrium towards the desired highly branched products. tum.de

| Parameter | Effect of Low Temperature | Effect of High Temperature |

|---|---|---|

| Thermodynamic Equilibrium | Favors highly branched isomers | Less favorable for branched isomers |

| Reaction Rate (Kinetics) | Slow | Fast |

| Selectivity | Higher selectivity, less cracking | Lower selectivity, more cracking |

Oxidation Pathways of Highly Branched Alkanes

The oxidation of alkanes is a fundamental process in combustion and atmospheric chemistry. Highly branched alkanes like this compound have unique oxidation characteristics due to the variety of C-H bonds (primary, secondary, and tertiary) within their structure.

At low to intermediate temperatures, the oxidation of alkanes proceeds via a free-radical auto-oxidation mechanism. kaust.edu.sa This is a chain reaction that can be described in three main phases: initiation, propagation, and termination. chemistrystudent.comlibretexts.org

Initiation: The reaction begins with the formation of a free radical. This typically involves the homolytic cleavage of a bond, often facilitated by heat or light, to create two radical species. libretexts.org An initial alkyl radical (R•) is formed by abstracting a hydrogen atom from the alkane chain.

Propagation: This is the "chain" part of the reaction, where one radical is consumed but another is generated to continue the cycle. masterorganicchemistry.com

The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). nih.gov

The alkylperoxy radical can then abstract a hydrogen atom from another alkane molecule to form an alkyl hydroperoxide (ROOH) and a new alkyl radical.

The site of the initial hydrogen abstraction is critical. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. srmist.edu.in Consequently, the tertiary C-H bonds in this compound (at the C5 position) are the most susceptible to abstraction, leading to the formation of a relatively stable tertiary radical and dictating the subsequent oxidation products.

While auto-oxidation often leads to a complex mixture of products or complete combustion, heterogeneous catalytic oxidation offers a pathway to more selective transformations. This process uses a solid catalyst to interact with reactants in a different phase (typically gaseous). wikipedia.org Catalysts for hydrocarbon oxidation are often based on metals or metal oxides. wikipedia.org

The goal of selective catalytic oxidation is to activate a C-H bond in the alkane and insert an oxygen atom to form valuable products like alcohols or ketones, while preventing over-oxidation to carbon dioxide and water. cardiff.ac.uk The efficiency and selectivity of this process are influenced by several factors, including the nature of the catalyst, the reaction temperature, and the structure of the hydrocarbon itself.

Studies on complex hydrocarbon mixtures have shown that the rates of heterogeneous oxidation are structurally dependent. nih.gov Branched alkanes can exhibit higher reactivity compared to their linear counterparts, and the presence of multiple substitution patterns, as in this compound, would lead to a complex product distribution. nih.govacs.org The catalyst's surface provides active sites where the hydrocarbon adsorbs, reacts with an oxidizing agent, and then desorbs as a product, allowing for greater control over the reaction pathways compared to gas-phase radical processes. wikipedia.org

Computational Modeling of Oxidation Kinetics and Reaction Pathways

A comprehensive chemical kinetic model for 2,5-dimethylhexane (B165582) oxidation has been developed and validated against a wide range of experimental data, covering both low- and high-temperature oxidation conditions. osti.gov This model helps in understanding the influence of multiple methyl branches on combustion phenomena. osti.gov Key aspects of the oxidation pathways revealed through a combination of experimental studies and computational modeling on 2,5-dimethylhexane include:

Initial Reaction Pathways: At lower temperatures (550-650 K), the oxidation process is initiated by the reaction of the alkane with radicals, such as the chlorine atom in experimental setups, to form alkyl radicals. nih.gov Quantum-chemical calculations have shown that for primary alkyl radicals of 2,5-dimethylhexane, a 1,5-hydrogen atom shift to form a more stable tertiary alkyl radical is a highly favorable pathway. nih.gov This isomerization can be a significant source of tertiary alkyl radicals in the system. nih.gov

Formation of Cyclic Ethers: A notable reaction pathway, particularly for branched alkanes, is the formation of cyclic ethers. osti.gov For instance, 2,2,5,5-tetramethyltetrahydrofuran (B83245) is a significant product in the low-temperature oxidation of 2,5-dimethylhexane. nih.gov Its formation is attributed to the addition of O2 to the tertiary 2,5-dimethylhex-2-yl radical, followed by isomerization of the resulting ROO· adduct to a hydroperoxyalkyl (QOOH) radical, which then cyclizes. researchgate.net

Unimolecular Decomposition of Hydroperoxyalkyl Radicals: The hydroperoxyalkyl (QOOH) radicals can also undergo β-scission, leading to the formation of carbonyl species. In the case of 2,5-dimethylhexane, acetone, propanal, and methylpropanal have been identified as products of this decomposition pathway. nih.gov

The development of consistent reaction rate rules for alkanes is a key goal of these computational modeling efforts. By studying a range of isomers, from straight-chain to highly branched structures, researchers aim to create a single, coherent kinetic model that can accurately predict the combustion behavior of various alkane fuels. universityofgalway.ie Such models are essential for simulating complex combustion processes in engines and for understanding the impact of fuel structure on reactivity. osti.govuniversityofgalway.ie

Electrophilic and Radical Substitution Reactions in Saturated Systems

Saturated alkanes, such as this compound, are generally unreactive towards electrophiles due to the non-polar nature of their C-C and C-H bonds. savemyexams.com Therefore, electrophilic substitution reactions are not a characteristic feature of their chemistry.

In contrast, alkanes readily undergo radical substitution reactions, typically with halogens in the presence of ultraviolet (UV) light or heat. savemyexams.comchemistrystudent.com This process occurs via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. chemistrystudent.comchemistryguru.com.sgsavemyexams.com

Mechanism of Free Radical Halogenation:

Initiation: The reaction is initiated by the homolytic fission of the halogen molecule (e.g., Cl-Cl or Br-Br) into two highly reactive halogen radicals, triggered by UV radiation or high temperature. savemyexams.comucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce a haloalkane and a new halogen radical, which continues the chain reaction. chemistryguru.com.sgsavemyexams.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. chemistrystudent.comucalgary.ca

The reactivity of different hydrogen atoms within an alkane molecule towards radical abstraction is not uniform. The stability of the resulting alkyl radical plays a crucial role, with the order of stability being tertiary > secondary > primary. Consequently, hydrogen atoms on more substituted carbon atoms are more readily abstracted. ma.edu In the case of this compound, there are primary, secondary, and tertiary hydrogen atoms, which would lead to a mixture of halogenated products.

The selectivity of halogenation depends on the halogen used. Bromination is generally more selective than chlorination. masterorganicchemistry.comlibretexts.org This is because the hydrogen abstraction step is endothermic for bromine, making the transition state resemble the products more closely. This leads to a greater preference for the formation of the more stable tertiary radical. masterorganicchemistry.com Chlorination, on the other hand, is an exothermic process with an earlier transition state, resulting in lower selectivity and a wider range of products. masterorganicchemistry.com

Interactive Data Table: Relative Reactivity of C-H Bonds in Radical Halogenation

| Type of C-H Bond | Relative Rate of Abstraction by Cl· (at 25°C) | Relative Rate of Abstraction by Br· (at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

Note: These are generalized relative rates and can vary with specific reaction conditions.

Thermal Degradation and Pyrolysis Mechanisms of Branched Alkanes

The thermal degradation of alkanes, also known as pyrolysis or cracking, involves the breaking of C-C and C-H bonds at high temperatures in the absence of air. byjus.comvedantu.com This process is of significant industrial importance, particularly in the petroleum industry for converting large hydrocarbons into smaller, more valuable ones like gasoline components. byjus.comunacademy.com The mechanism of alkane pyrolysis proceeds through a free-radical chain reaction. vedantu.comunacademy.com

The rate of pyrolysis is influenced by the molecular weight and structure of the alkane. Generally, the rate of pyrolysis increases with increasing molecular weight and the degree of branching. byjus.comunacademy.com Highly branched alkanes like this compound are expected to undergo pyrolysis more readily than their straight-chain counterparts.

The pyrolysis process leads to the formation of a complex mixture of smaller alkanes and alkenes. byjus.comvedantu.com The distribution of these products depends on the reaction conditions such as temperature, pressure, and the presence or absence of a catalyst. byjus.com

Key Mechanistic Steps in Alkane Pyrolysis:

Initiation: The process begins with the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond, to form two alkyl radicals.

Propagation: The initial alkyl radicals can undergo several reactions:

β-scission: The most common reaction is the cleavage of a C-C bond beta to the radical center, resulting in the formation of an alkene and a smaller alkyl radical.

Hydrogen abstraction: An alkyl radical can abstract a hydrogen atom from another alkane molecule, forming a new, larger alkyl radical and a smaller alkane.

Isomerization: Radicals can rearrange through intramolecular hydrogen shifts to form more stable radicals.

Termination: The reaction ceases when two radicals combine.

The presence of catalysts can significantly influence the pyrolysis process. Catalysts like SiO₂, Al₂O₃, and ZnO tend to promote the fission of C-C bonds, while catalysts such as Cr₂O₃, V₂O₃, and MoO₃ facilitate the cleavage of C-H bonds. byjus.comunacademy.com

For a highly branched alkane like this compound, the presence of quaternary and tertiary carbon atoms provides numerous sites for the formation of stable tertiary radicals upon initiation. The subsequent β-scission of these radicals would lead to a variety of smaller alkenes and alkanes. For example, cleavage of the bond between C5 and C6 could lead to the formation of isobutylene (B52900) and a C8 radical.

Interactive Data Table: General Pyrolysis Product Distribution from Branched Alkanes

| Reactant Alkane (Example) | Major Pyrolysis Products | Minor Pyrolysis Products |

| Isobutane | Isobutene, Propene, Methane | Ethane, Ethene |

| 2,3-Dimethylbutane | Propene, Isobutene, Methane | Ethene, Ethane |

| 2,2,4-Trimethylpentane | Isobutene, Propene, Methane | Isobutane, Ethene |

Note: The product distribution is highly dependent on the specific pyrolysis conditions.

Theoretical and Computational Studies on the Behavior of 2,5,6,6 Tetramethyloctane

Quantum Chemical Analysis of Alkane Stability and Energetics

Quantum chemical methods are instrumental in understanding the fundamental factors that govern the stability and energetic properties of branched alkanes. These approaches analyze the electronic structure to reveal the intricate balance of forces within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Steric Effects

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been effectively applied to understand the thermodynamic stability of branched alkanes compared to their linear isomers. nih.gov A key finding from DFT studies is that branched alkanes are thermodynamically more stable than straight-chain alkanes. nih.gov

To understand the physical origins of this stability, the total DFT energy can be divided into three components: a steric energy term, an electrostatic energy term, and a fermionic quantum energy term. nih.gov A steric analysis based on DFT reveals, perhaps counterintuitively, that branched alkanes possess less destabilizing steric energy than their linear counterparts. nih.gov This lower steric energy is, however, largely offset by an opposing quantum energy term, which includes the Pauli repulsion and exchange-correlation energy. nih.gov Ultimately, the increased stability of branched alkanes is attributed to more favorable electrostatic and correlation energy effects. nih.gov

Modern non-empirical density functionals, including double-hybrid models, are continuously benchmarked to improve the accurate description of stereoelectronic effects in sterically crowded alkanes. nih.gov These advanced methods aim to provide a better balance between accuracy and computational cost for large and complex systems. nih.gov

Table 1: Illustrative Energy Partitioning for Alkane Isomers using DFT Note: The following data is representative of findings for branched vs. linear alkanes and not specific experimental values for 2,5,6,6-Tetramethyloctane.

| Energy Component | Linear Alkane (e.g., n-Dodecane) | Branched Alkane (e.g., this compound) | Contribution to Stability of Branched Isomer |

| Total Energy | Higher (Less Stable) | Lower (More Stable) | Favorable |

| Steric Energy (Destabilizing) | Higher | Lower | Favorable |

| Quantum Energy (Destabilizing) | Lower | Higher | Unfavorable |

| Electrostatic Energy (Stabilizing) | Less Favorable | More Favorable | Favorable |

Role of Exchange-Correlation Energy and Intramolecular Interactions (e.g., H-H Bonding)

The exchange-correlation energy is a critical component of the total energy in DFT calculations, accounting for quantum mechanical effects. researchgate.netuci.edu The choice of the exchange-correlation functional can significantly impact the accuracy of calculated properties. chemrxiv.orgacs.org For alkanes, it has been shown that conventional DFT methods might fail to accurately reproduce reaction enthalpies without accounting for long-range exchange interactions and intramolecular dispersion. acs.org

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemistry focuses on the electronic structure of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules over time and their interactions with other molecules.

Prediction of Thermodynamic Properties from Molecular Simulations

Molecular simulations are powerful tools for predicting the thermodynamic properties of alkanes, which is crucial for chemical process design. nih.gov High-throughput force field simulations can be employed to calculate properties such as liquid densities, heats of vaporization, heat capacities, and critical temperatures for a wide range of alkanes. nih.gov These predictions generally show good agreement with available experimental data, demonstrating their validity as a supplement to physical measurements. nih.gov

For branched alkanes, configurational bias Monte Carlo algorithms have been developed to simulate their equation of state. researchgate.net These simulations show that at a constant molecular volume, branching has a noticeable effect, slightly reducing the pressure at a given density. researchgate.net The accuracy of these simulations depends heavily on the chosen force field, with different models showing varying levels of success in reproducing specific properties like density, surface tension, or viscosity at different temperatures. acs.org

Table 2: Representative Thermodynamic Properties of an Octane (B31449) Isomer Predicted by Molecular Simulation Note: This table illustrates the type of data obtained from simulations and its comparison with experimental values; it does not represent specific data for this compound.

| Property | Simulation Prediction | Experimental Value |

| Liquid Density (g/cm³ at 298 K) | 0.735 | 0.740 |

| Heat of Vaporization (kJ/mol) | 40.8 | 41.5 |

| Critical Temperature (K) | 565 | 569 |

Exploration of Configurational Space for Branched Alkanes

The complex, branched structure of this compound results in a vast conformational space, which can be explored using MD and MC simulations. nih.govrsc.org MD simulations track the atomic motions of the molecule over time, revealing the different shapes (conformations) it can adopt and the transitions between them. nih.gov

Monte Carlo simulations are particularly useful for studying the adsorption and separation of alkane isomers. nih.gov Studies have shown that for branched alkanes, linear isomers tend to adsorb more strongly than their branched counterparts in certain porous materials. nih.gov This is often attributed to configurational entropy effects, where the bulky shape of branched molecules restricts their ability to pack efficiently within confined spaces. nih.gov Understanding the accessible configurations and intermolecular interactions is key to predicting how these molecules will behave in mixtures and near surfaces.

Computational Catalysis: Simulating Alkane Activation on Acidic and Metallic Surfaces

Alkanes are relatively inert, and activating their strong carbon-hydrogen (C-H) bonds is a significant challenge in chemistry. Computational catalysis uses simulations to model how catalysts can facilitate these reactions, providing insights that can guide the development of more efficient industrial processes like hydroisomerization. acs.org

Simulations of alkane activation on acidic surfaces, such as those found in zeolites, are crucial for understanding isomerization reactions. acs.orgupo.es These computational models can predict reaction equilibrium distributions and help elucidate the reaction pathways inside the catalyst's pores. acs.orgupo.es

On metallic surfaces, DFT calculations are used to study the dehydrogenation of alkanes. kit.edu These studies investigate how different transition metals (e.g., Platinum, Palladium, Rhodium) interact with the alkane molecule. kit.eduosaka-u.ac.jp The simulations can identify the transition states for C-H bond cleavage and calculate the associated activation energy barriers. kit.edu Research has shown that as the carbon chain length of an alkane increases, the activation energy for the first C-H bond scission tends to decrease. kit.edu For a molecule like this compound, computational models can predict which of its different types of C-H bonds (primary, secondary, or tertiary) is most likely to be activated by a given metallic surface. rsc.org

Table 3: Illustrative Calculated C-H Bond Activation Energies for a Branched Alkane on a Platinum (Pt) Surface Note: These values are hypothetical and based on general trends observed in computational catalysis studies of alkanes. They serve to illustrate the type of insights gained from such simulations.

| C-H Bond Type in this compound | Carbon Position | Predicted Activation Energy (eV) |

| Primary (–CH₃) | C1 | 0.85 |

| Secondary (–CH₂–) | C3 | 0.72 |

| Tertiary (–CH–) | C5 | 0.60 |

Advanced Research Applications and Future Perspectives for 2,5,6,6 Tetramethyloctane

Exploration of Ligand Behavior and C-H Activation Chemistry for Saturated Hydrocarbons

The field of C-H activation chemistry aims to convert inert carbon-hydrogen bonds in alkanes into more reactive functional groups, a process of immense industrial importance. nih.gov Saturated hydrocarbons like 2,5,6,6-tetramethyloctane are notoriously unreactive due to the strength and low polarity of their C-H bonds. nih.govnih.gov However, transition metal complexes have shown promise in mediating this transformation through mechanisms such as oxidative addition and σ-bond metathesis. nih.govrutgers.edu

The sterically hindered nature of this compound makes it an intriguing candidate for studying the intricate dance between a substrate and a metal catalyst. The bulky methyl groups surrounding the octane (B31449) backbone could influence the regioselectivity of C-H activation, potentially favoring less sterically encumbered positions. sciencemadness.org Research in this area could involve reacting this compound with various organometallic complexes to understand how steric hindrance affects the formation of metal-alkane σ-complexes, which are key intermediates in the activation process. sciencemadness.orgresearchgate.net Such studies would provide valuable insights into designing more efficient and selective catalysts for the functionalization of complex alkanes. The inherent resistance to reaction also makes it a suitable solvent or spectator molecule in studies of more reactive species.

Advanced Analytical Reference Standards in Hydrocarbon Profiling

The accurate identification and quantification of hydrocarbons are crucial in various fields, including the petroleum industry, environmental monitoring, and metabolomics. Gas chromatography (GC) and mass spectrometry (MS) are powerful analytical techniques used for hydrocarbon profiling. The development and use of high-purity reference standards are essential for the calibration of these instruments and the validation of analytical methods.

Given its specific and complex structure, this compound could serve as an excellent advanced analytical reference standard. Its distinct mass spectrum and chromatographic retention time would allow for its unambiguous identification in complex mixtures. It could be particularly useful in the detailed analysis of gasoline and other fuels, where a multitude of branched alkane isomers are present. As an internal standard, it could be added to samples to improve the accuracy and precision of quantitative measurements. scispace.com

Environmental Tracers and Source Apportionment Studies

Identifying the sources of environmental contamination is a critical aspect of environmental science. Certain stable and persistent organic compounds can act as molecular markers or tracers, helping scientists to pinpoint the origin of pollutants. researchgate.net Highly branched alkanes, due to their specific formation conditions, can sometimes serve as biomarkers for particular sources of petroleum or microbial activity. science.gov

While the direct use of this compound as an environmental tracer has not been extensively documented, its potential in this area warrants investigation. If this compound is found to be uniquely associated with a specific industrial process, crude oil source, or biological organism, it could be employed in source apportionment studies. researchgate.net For example, its presence in soil or water samples could indicate contamination from a particular type of lubricant or fuel. Further research is needed to establish the natural and anthropogenic distribution of this compound to validate its use as a reliable environmental tracer.

Opportunities in Materials Science for Tailored Hydrocarbon Design

The synthesis of hydrocarbons with precisely controlled structures is a growing area of interest in materials science. researchgate.nete3s-conferences.org The physical properties of hydrocarbon-based materials, such as polymers and lubricants, are highly dependent on the molecular architecture of their constituent molecules. The presence of branching can significantly affect properties like viscosity, melting point, and thermal stability.

This compound represents a specific, highly-branched C12 motif. The ability to synthesize this and other tailored hydrocarbons opens up possibilities for creating novel materials with desired properties. For instance, incorporating structures similar to this compound into polymer chains could lead to materials with unique thermal or mechanical characteristics. Furthermore, the study of such well-defined branched alkanes can contribute to a better understanding of the structure-property relationships in complex hydrocarbon materials, aiding in the rational design of next-generation lubricants, fuels, and polymers. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

|---|---|---|---|

| This compound | C12H26 | 170.33 | This compound |

| 2,2,6,6-Tetramethyloctane | C12H26 | 170.33 | 2,2,6,6-tetramethyloctane |

Table 2: Compound Identifiers

| Compound Name | CAS Number | PubChem CID |

|---|---|---|

| This compound | 62199-40-0 | 12757224 |

| 2,2,6,6-Tetramethyloctane | 62199-20-6 | 20668918 |

List of Compounds

2,2,6,6-Tetramethyloctane

this compound

3,4,5,6-Tetramethyloctane

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.